3,3-dimethyl-2-oxobutyl acetate
Description
Properties
CAS No. |
38559-25-0 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3,3 Dimethyl 2 Oxobutyl Acetate
Mechanistic Studies of Reactions Involving 3,3-Dimethyl-2-oxobutyl Acetate (B1210297)
The reactivity of 3,3-dimethyl-2-oxobutyl acetate can be understood through the lens of several fundamental reaction mechanisms. These include radical-mediated substitutions, condensations involving the carbonyl group, and cleavage of the carbon skeleton under oxidative conditions.
While direct studies on SRN1 reactions involving this compound are not extensively documented, the reactivity of analogous structures suggests its potential participation in such pathways. The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a chain reaction initiated by the formation of a radical anion from an appropriate substrate, such as an aryl halide, upon accepting an electron. dalalinstitute.comwikipedia.org This intermediate then expels a leaving group to form an aryl or alkyl radical. wikipedia.org This radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to a new substrate molecule, propagating the chain. wikipedia.org
For a derivative of this compound to undergo an SRN1 reaction, a suitable leaving group would be required at a position that can support a radical intermediate. For instance, derivatives like O-alkyl S-3,3-dimethyl-2-oxobutyl dithiocarbonates have been shown to act as sulfur-transfer agents through radical C(sp³)-H functionalization. nih.gov In these reactions, a radical is generated on the carbon backbone, demonstrating the capability of the 3,3-dimethyl-2-oxobutyl moiety to participate in radical processes. nih.gov
The general SRN1 mechanism can be outlined as follows:
Initiation: Formation of a radical anion from the substrate.
Propagation:
Fragmentation of the radical anion to form a radical and an anion.
Reaction of the radical with a nucleophile.
Electron transfer from the resulting radical anion to a new substrate molecule.
Termination: Combination of radicals or other termination steps. wikipedia.org
Given this, it is plausible that a suitably substituted derivative of this compound could react with nucleophiles via an SRN1 pathway, although specific experimental verification is needed.
The ketone carbonyl group in this compound is a key site for condensation reactions, enabling the formation of larger, more complex molecules and heterocyclic systems. Although the methylene (B1212753) group adjacent to the carbonyl is not acidic due to the presence of the acetate group, the carbonyl itself is electrophilic and can react with various nucleophiles.
One important class of reactions is the aza-Michael addition, which involves the formation of a C-N bond between a nitrogen nucleophile and an α,β-unsaturated compound. mdpi.com While this compound is not itself an α,β-unsaturated ketone, it can be a precursor to derivatives that are. For instance, condensation with an appropriate aldehyde could yield an α,β-unsaturated ketone, which could then undergo aza-Michael addition. Studies on N-(3-oxobutyl)heterocycles, which share a similar keto-group, show their synthesis via the aza-Michael addition of heterocycles to methyl vinyl ketone. nih.govlibretexts.org This highlights the utility of the oxobutyl moiety in forming C-N bonds. A variety of amines can undergo Michael-type additions to α,β-unsaturated ketones and esters, often without the need for a catalyst. researchgate.netum.edu.mt
Furthermore, the carbonyl group can participate in annulation reactions to form heterocyclic structures. For example, dihydropyrazoles can be synthesized via a [4+1] annulation between azoalkenes and α-bromo carbonyl compounds. mdpi.com This suggests that a halogenated derivative of this compound could serve as a building block for five-membered heterocycles.
| Reaction Type | Reactant | Potential Product Structure |
| Aza-Michael Addition (on derivative) | Amine (R-NH₂) | R-NH-CH(R')-CH₂-C(=O)-C(CH₃)₃ |
| Annulation (with derivative) | Azoalkene | Dihydropyrazole derivative |
| Aldol (B89426) Condensation | Aldehyde (R'-CHO) | (CH₃)₃C-C(=O)-CH=CH-R' |
The carbon-carbon bond between the ketone and the acetate-bearing carbon in this compound is susceptible to oxidative cleavage. This type of reaction is characteristic of α-dicarbonyl and related compounds. The oxidation of α-keto, α-hydroxy, and α-halo ketones can lead to the cleavage of the C-C bond, often facilitated by reagents like superoxide (B77818) or lead tetraacetate. capes.gov.brmasterorganicchemistry.comchemguide.co.uk
For this compound, oxidative cleavage would be expected to break the bond between C1 and C2, yielding derivatives of pivalic acid and acetic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to cleave carbon-carbon bonds. masterorganicchemistry.com For instance, the synthesis of 3,3-dimethyl-2-oxobutyric acid from 1,1-dichloropinacolin involves an oxidation step with KMnO₄. chemicalbook.com Similarly, furostanes undergo an unexpected E-ring oxidative cleavage with a mixture of KMnO₄ and Fe₂(SO₄)₃.
The general pathway for oxidative cleavage of an α-acetoxy ketone would involve attack by the oxidant at the carbonyl carbon or the adjacent carbon, leading to an unstable intermediate that fragments. The specific products would depend on the reaction conditions and the workup procedure. For example, oxidation with superoxide has been shown to cleave α-keto esters to their corresponding carboxylic acids. masterorganicchemistry.com
Functional Group Interconversions and Derivatization
The presence of both an ester and a ketone allows for selective transformations at either functional group, providing pathways to a variety of derivatives.
The acetate group of this compound can be readily cleaved or exchanged through hydrolysis and transesterification reactions.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 1-hydroxy-3,3-dimethyl-2-butanone and acetic acid or its corresponding salt. orgosolver.com Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, making it more electrophilic for nucleophilic attack by water. pearson.comkhanacademy.org Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl.
Transesterification: The acetate group can be exchanged with other alkoxy groups in a transesterification reaction. This can be achieved chemically, often with an acid or base catalyst, or enzymatically. Lipases are particularly effective for this transformation and can exhibit high selectivity. nih.gov For example, lipases from Pseudomonas cepacia and Candida antarctica have been used to catalyze the asymmetric acetylation of α-hydroxy ketones and secondary alcohols using isopropenyl acetate as the acyl donor. capes.gov.brdoi.org Similarly, lipases can catalyze the transesterification of alcohols in various organic solvents. capes.gov.brnih.govcapes.gov.br
| Reaction | Catalyst | Reactant | Product |
| Hydrolysis | H⁺ or OH⁻ | Water | 1-hydroxy-3,3-dimethyl-2-butanone + Acetic Acid/Acetate |
| Transesterification | Lipase (e.g., from Pseudomonas cepacia) | Alcohol (R-OH) | 1-hydroxy-3,3-dimethyl-2-butanone + R-OAc |
The ketone carbonyl in this compound is a prime target for nucleophilic addition reactions, including reductions and additions of organometallic reagents.
Reductions: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgchemguide.co.ukmasterorganicchemistry.com This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk Subsequent protonation during workup yields the corresponding secondary alcohol, (3,3-dimethyl-2-hydroxybutyl) acetate. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester functionality. The reduction of α,β-unsaturated ketones with NaBH₄ can sometimes lead to reduction of the double bond as well. sci-hub.se
Additions: Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the ketone carbonyl. nih.govmasterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com This reaction forms a new carbon-carbon bond and, after an acidic workup, produces a tertiary alcohol. masterorganicchemistry.comyoutube.com The reaction of this compound with a Grignard reagent would yield a tertiary alcohol where the new alkyl or aryl group from the Grignard reagent is attached to the carbon that was formerly the carbonyl carbon. It is important that the Grignard reagent does not have acidic protons, as it is also a strong base. masterorganicchemistry.com
| Transformation | Reagent | Product |
| Reduction | Sodium Borohydride (NaBH₄) | (3,3-dimethyl-2-hydroxybutyl) acetate |
| Grignard Addition | R-MgX, then H₃O⁺ | 1-acetoxy-2,3,3-trimethyl-2-butanol (if R=CH₃) |
Formation of Complex Molecular Architectures from this compound
The unique structural features of this compound, specifically the juxtaposition of a carbonyl group and a good leaving group (acetate) on adjacent carbons, render it an excellent substrate for constructing complex molecules. This section delves into the key transformation pathways, namely cyclization reactions to form heterocyclic systems and its incorporation into larger structures via multi-component reactions.
Cyclization Reactions Leading to Heterocyclic Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While specific examples for this compound are not extensively documented, the reactivity of the broader class of α-acetoxy ketones provides a clear indication of its potential in this area. These reactions typically proceed via an initial reaction at the carbonyl group, followed by an intramolecular nucleophilic substitution of the acetate group.
One illustrative pathway involves the reaction of an α-acetoxy ketone with a dinucleophile. For instance, the reaction with a hydrazine (B178648) derivative can lead to the formation of pyrazoline frameworks. researchgate.net The reaction likely initiates with the condensation of the hydrazine onto the ketone, followed by an intramolecular cyclization.
Another potential application is in the synthesis of fused heterocyclic systems. The reaction of α-haloketones, which are structurally related to α-acetoxy ketones, with various ring systems containing a –C(NH2)=N– moiety is known to yield condensed imidazo-heterocyclic systems. It is plausible that this compound could undergo similar transformations.
Furthermore, the treatment of N-(3-oxoalkyl)chloroacetamides with a base like potassium t-butoxide can lead to the formation of cis-3,4-epoxypiperidin-2-ones through an intramolecular cyclization. researchgate.net This suggests that derivatives of this compound could be employed in analogous synthetic strategies.
The following table summarizes representative cyclization reactions of α-functionalized ketones, illustrating the potential pathways for this compound.
| Reactant 1 | Reactant 2 | Product Type | Heterocyclic Ring Formed |
| α,β-Unsaturated Ketone | Phenylhydrazine | Pyrazoline Derivative | Pyrazoline |
| α-Bromo-ketone | Ring with –C(NH2)=N– | Fused Imidazole | Imidazole |
| N-(3-oxoalkyl)chloroacetamide | Potassium t-butoxide | cis-3,4-Epoxypiperidin-2-one | Epoxypiperidinone |
Multi-component Reactions Incorporating this compound Moieties
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. nih.gov The carbonyl group of this compound makes it a suitable candidate for participation in such reactions.
While specific MCRs involving this compound are not widely reported, the reactivity of ketones in MCRs is well-established. For example, cyclic ketones can react with hydrazine hydrate, trimethylsilyl (B98337) azide, and isocyanides to form α-hydrazino tetrazoles. nih.gov This suggests that this compound could potentially act as the ketone component in similar MCRs, leading to the formation of highly functionalized acyclic and heterocyclic structures.
A plausible MCR involving this compound could be a variation of a carbonyl alkylative amination (CAA) reaction. In such a reaction, an amine, an alkylating agent, and the ketone (this compound) could combine to form a complex amine product. acs.org
The table below outlines a hypothetical multi-component reaction involving this compound based on known MCRs of ketones.
| Component 1 | Component 2 | Component 3 | Potential Product Class |
| This compound | Hydrazine Hydrate | Trimethylsilyl Azide | Substituted Tetrazole |
| This compound | Amine | Alkylating Agent | Complex α-Branched Amine |
While direct research on the reactivity of this compound is limited, its classification as an α-acetoxy ketone allows for informed predictions of its chemical behavior. The presence of both a carbonyl group and a leaving group on adjacent carbons makes it a promising substrate for the synthesis of complex molecular architectures. Its potential in cyclization reactions to form a variety of heterocyclic systems and its incorporation into larger molecules through multi-component reactions highlight its utility as a versatile building block in organic synthesis. Further research into the specific reaction pathways of this compound would be beneficial for expanding the synthetic chemist's toolkit.
3,3 Dimethyl 2 Oxobutyl Acetate As a Strategic Building Block in Advanced Organic Synthesis
Precursor in Fine Chemical Synthesis
The reactivity of the ketone and ester functional groups in 3,3-dimethyl-2-oxobutyl acetate (B1210297) allows for its use as a precursor in the synthesis of more complex molecules, including pharmaceuticals, advanced chemical intermediates, and agrochemicals.
While direct use of 3,3-dimethyl-2-oxobutyl acetate in pharmaceutical synthesis is not extensively documented in publicly available literature, its parent compound, 3,3-dimethyl-2-oxobutyric acid (also known as trimethylpyruvic acid), is a key intermediate. google.com This acid is utilized in the synthesis of various pharmaceutical compounds, including being a crucial component for anti-AIDS drug intermediates like atazanavir. google.com The synthesis of 3,3-dimethyl-2-oxobutyric acid often involves the oxidation of related precursors. google.comchemicalbook.com
The structural motif of this compound is found in more complex molecules that are of interest in medicinal chemistry. For instance, derivatives such as 2-[(3,3-Dimethyl-2-oxobutyl)amino]acetic acid and 3,3-dimethyl-2-oxobutyl 2-[5-(pyrrolidin-1-yl)-2H-1,2,3,4-tetrazol-2-yl]acetate have been synthesized, indicating the utility of this chemical scaffold in generating novel compounds with potential biological activities. molport.comnih.gov
Table 1: Examples of Advanced Intermediates and Related Structures
| Compound Name | Molecular Formula | Application/Significance |
|---|---|---|
| 3,3-Dimethyl-2-oxobutyric acid | C6H10O3 | Intermediate for pharmaceuticals, including atazanavir. google.comchemicalbook.com |
| 2-[(3,3-Dimethyl-2-oxobutyl)amino]acetic acid | C8H15NO3 | A derivative for potential pharmaceutical development. nih.gov |
A significant application of the 3,3-dimethyl-2-oxo scaffold is in the production of the herbicide Metribuzin. chemicalbook.com 3,3-Dimethyl-2-oxobutyric acid, a close relative of the acetate, is a key reactant in the synthesis of Metribuzin. The synthesis involves the reaction of a hydrazine (B178648) derivative with this keto acid. chemicalbook.comgoogle.com This demonstrates the importance of the tert-butyl ketone fragment, which is a core feature of this compound, in constructing the final triazinone herbicide.
Table 2: Key Reactants in Metribuzin Synthesis
| Reactant | Role in Synthesis |
|---|---|
| 3,3-Dimethyl-2-oxobutyric acid | Provides the core tert-butyl ketone structure for the Metribuzin molecule. chemicalbook.com |
Contributions to Materials Science and Polymer Precursor Chemistry
The functional groups present in this compound also lend themselves to applications in materials science, particularly in the development of coatings and polymers.
The parent compound, 3,3-dimethyl-2-oxobutyric acid, is noted for its use as a raw material for coatings. google.com While specific details on the direct application of this compound in coatings are limited, related compounds with acetate and ketone functionalities are known to be used in coating formulations. These types of compounds can act as reactive intermediates or modifiers in the production of coating resins. The ester group can undergo transesterification, and the ketone can be involved in cross-linking reactions, potentially contributing to the final properties of the coating film, such as hardness, durability, and solvent resistance.
The potential for this compound to be integrated into polymer synthesis lies in its reactive functional groups. The acetate group could be a leaving group in polymerization reactions, or the ketone functionality could be a site for polymer modification. While specific examples of polymers derived directly from this compound are not prevalent in the literature, the broader class of keto-esters is utilized in polymer chemistry. These molecules can be used to introduce specific functionalities into a polymer backbone, influencing properties like adhesion and thermal stability.
Role in Flavor and Fragrance Chemistry (excluding sensory perception)
In the context of flavor and fragrance chemistry, the utility of a compound is not solely defined by its own scent but also by its physicochemical properties and its ability to serve as a precursor to other valuable molecules. While sensory perception is explicitly excluded from this discussion, this compound and its derivatives have a place in this industry. Its ester and ketone functionalities make it a potential synthetic intermediate for the creation of other fragrance ingredients. The volatility and solubility characteristics, influenced by the tert-butyl group and the acetate moiety, can also be relevant for its use in fragrance formulations as a modifier or a component in a complex scent accord.
Synthesis of Specialized Phosphonium (B103445) Salts and Ylides
The versatile reactivity of this compound makes it a valuable precursor for the synthesis of specialized phosphonium salts and their corresponding ylides. These reagents are pivotal in various carbon-carbon bond-forming reactions, most notably the Wittig reaction and its variants. researchgate.netwikipedia.orgorganic-chemistry.org The general strategy to access these organophosphorus compounds from this compound involves a two-step sequence: conversion of the acetate to a suitable halide, followed by reaction with a phosphine, typically triphenylphosphine (B44618).
The initial step requires the transformation of the acetate group into a better leaving group, such as a halide. This can be achieved by first hydrolyzing the acetate to the corresponding α-hydroxy ketone, 1-hydroxy-3,3-dimethyl-2-butanone. Subsequent treatment of this alcohol with a halogenating agent, for instance, using reagents from the Appel reaction (e.g., triphenylphosphine and carbon tetrachloride or N-bromosuccinimide), would yield the α-haloketone, 1-halo-3,3-dimethyl-2-butanone.
This α-haloketone is then a prime substrate for the synthesis of the phosphonium salt. The reaction proceeds via a standard SN2 mechanism where the phosphorus atom of triphenylphosphine acts as a nucleophile, displacing the halide from the α-carbon of the ketone. youtube.comyoutube.com This reaction is typically carried out by heating the α-haloketone with triphenylphosphine in a suitable solvent like toluene (B28343) or acetonitrile, leading to the formation of (3,3-dimethyl-2-oxobutyl)triphenylphosphonium halide. youtube.com These phosphonium salts are often stable, crystalline solids that can be isolated and purified. youtube.com
The generation of the corresponding phosphorus ylide, a key reagent for the Wittig reaction, is accomplished by the deprotonation of the phosphonium salt. youtube.comvanderbilt.edu A strong base is required to abstract a proton from the carbon adjacent to the phosphorus atom. The choice of base is crucial and depends on the stability of the resulting ylide. For a ketone-containing phosphonium salt like this, the resulting ylide is stabilized by the adjacent carbonyl group, allowing for the use of milder bases such as sodium hydroxide (B78521) or potassium carbonate in a biphasic system, or alkoxides like sodium ethoxide. The resulting ylide, triphenyl(3,3-dimethyl-2-oxobutylidene)phosphorane, exists as a resonance-stabilized species.
The presence of the ketone functionality within the ylide structure opens up possibilities for intramolecular Wittig reactions if an appropriate aldehyde or ketone is present elsewhere in the molecule, leading to the formation of cyclic structures. chemrxiv.org Furthermore, these keto-stabilized ylides are valuable in intermolecular Wittig reactions for the synthesis of α,β-unsaturated ketones. beilstein-journals.org
Table 1: Key Intermediates and Reagents in the Synthesis of (3,3-dimethyl-2-oxobutyl)triphenylphosphonium Ylide
| Compound Name | Structure | Role |
| This compound | CC(=O)OCC(=O)C(C)(C)C | Starting Material |
| 1-Hydroxy-3,3-dimethyl-2-butanone | OCC(=O)C(C)(C)C | Intermediate |
| 1-Halo-3,3-dimethyl-2-butanone | XCC(=O)C(C)(C)C (X = Cl, Br) | Key Intermediate |
| Triphenylphosphine | P(C6H5)3 | Nucleophile |
| (3,3-Dimethyl-2-oxobutyl)triphenylphosphonium halide | [(C6H5)3PCH2C(=O)C(C)(C)C]+X- | Phosphonium Salt |
| Triphenyl(3,3-dimethyl-2-oxobutylidene)phosphorane | (C6H5)3P=CHC(=O)C(C)(C)C | Stabilized Ylide |
Derivatization for Biochemical Research Tools
The core structure of this compound can be strategically modified to generate derivatives that serve as valuable tools in biochemical research. The presence of the ketone and the ester functionalities provides two distinct handles for chemical derivatization, allowing for the introduction of various reporter groups, affinity tags, or pharmacophores.
One potential application of derivatives of this compound is in the development of enzyme inhibitors. The α-keto ester or α-keto amide motif, which can be readily synthesized from the parent compound, is a known feature in the design of inhibitors for various proteases and other hydrolases. For instance, the ketone can act as an electrophilic "warhead" that forms a reversible or irreversible covalent bond with a nucleophilic residue (e.g., serine, cysteine, or threonine) in the active site of an enzyme. The bulky tert-butyl group can provide steric hindrance that may contribute to the selectivity of the inhibitor for a specific enzyme.
Furthermore, the ester can be hydrolyzed and the resulting carboxylic acid can be coupled with a variety of molecules to create sophisticated biochemical probes. For example, coupling with a fluorescent dye would yield a fluorescent probe that could be used to visualize the localization of a target enzyme within cells or tissues. Alternatively, attachment of a biotin (B1667282) moiety would create an affinity-based probe for identifying and isolating binding partners of the derivatized molecule from complex biological mixtures.
Another avenue of derivatization involves the synthesis of photoaffinity labels. By incorporating a photolabile group, such as an azido (B1232118) or diazirine functionality, into the structure, a probe can be generated that, upon photoactivation, will covalently crosslink to its binding target. This technique is instrumental in identifying the direct molecular targets of bioactive small molecules.
While specific examples of biochemical research tools derived directly from this compound are not extensively documented in publicly available literature, the chemical tractability of its core structure and the known bioactivity of related α-keto compounds suggest its potential as a versatile starting point for the rational design of such tools.
Table 2: Potential Biochemical Research Tools Derived from this compound
| Derivative Type | Potential Modification | Application |
| Enzyme Inhibitor | Conversion to α-keto amide or α-keto thioester | Probing enzyme active sites, studying enzyme mechanisms |
| Fluorescent Probe | Coupling with a fluorophore (e.g., fluorescein, rhodamine) | Visualizing target localization in cells (fluorescence microscopy) |
| Affinity Probe | Attachment of a biotin tag | Identifying and isolating binding partners (pull-down assays) |
| Photoaffinity Label | Incorporation of a photolabile group (e.g., azido, diazirine) | Covalent labeling and identification of molecular targets |
Advanced Analytical Characterization Techniques in Research on 3,3 Dimethyl 2 Oxobutyl Acetate
Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are fundamental in determining the molecular structure of 3,3-dimethyl-2-oxobutyl acetate (B1210297) and monitoring the progress of reactions involving this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information about its atomic composition and bonding.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups and provide a molecular fingerprint.
Infrared (IR) Spectroscopy of 3,3-dimethyl-2-oxobutyl acetate would be dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. The ester carbonyl (C=O) stretch is expected around 1740 cm⁻¹, while the ketone carbonyl stretch should appear at a slightly lower wavenumber, typically around 1715 cm⁻¹. The difference in frequency can be attributed to the electronic effects of the adjacent oxygen atom in the ester. Other characteristic bands would include C-H stretching vibrations from the methyl and methylene (B1212753) groups (around 2850-3000 cm⁻¹) and C-O stretching of the ester group (around 1200-1300 cm⁻¹).
Raman Spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretches are also observable in Raman spectra, they are often weaker than in IR. In contrast, the more symmetric and less polar bonds, such as C-C single bonds, tend to produce stronger Raman signals. For this compound, the C-C stretching and bending vibrations of the tert-butyl group would be prominent. The symmetric stretching of the C-C bonds in the neopentyl moiety would be particularly Raman active.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H Stretch (aliphatic) | 2850-3000 (strong) | 2850-3000 (strong) |
| C=O Stretch (ester) | ~1740 (strong) | ~1740 (weak-medium) |
| C=O Stretch (ketone) | ~1715 (strong) | ~1715 (weak-medium) |
| C-O Stretch (ester) | 1200-1300 (strong) | 1200-1300 (weak) |
| C-C Stretch | (weak) | (medium-strong) |
Note: Expected frequencies and intensities are based on general spectroscopic principles.
Mass Spectrometry (MS, GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (158.19 g/mol ). nih.gov High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of C₈H₁₄O₃. nih.gov
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A prominent fragmentation would be the loss of the acetyl group as a ketene (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da). Alpha-cleavage adjacent to the ketone carbonyl could lead to the loss of the tert-butyl radical (C(CH₃)₃•, 57 Da), resulting in a stable acylium ion. Another significant fragmentation pathway could involve the cleavage of the ester bond.
| m/z | Possible Fragment Ion | Neutral Loss |
| 115 | [M - CH₃CO]⁺ | 43 (acetyl radical) |
| 101 | [M - C(CH₃)₃]⁺ | 57 (tert-butyl radical) |
| 85 | [CH₃CO-O-CH₂]⁺ | C₄H₉O• |
| 57 | [C(CH₃)₃]⁺ | C₄H₇O₃• |
| 43 | [CH₃CO]⁺ | C₅H₁₁O₂• |
Note: This table presents plausible fragmentation pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) would be the ideal technique for the analysis of this compound in complex mixtures, allowing for its separation from other components before mass analysis. nih.gov
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a suitable single crystal of the relatively small and flexible this compound might be challenging, the technique would be invaluable for characterizing its solid-state derivatives.
For instance, if this compound were to be used in the synthesis of a larger, more complex molecule that readily crystallizes, X-ray diffraction analysis of that derivative would provide unambiguous proof of its structure. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles, offering insights into the conformation adopted by the 3,3-dimethyl-2-oxobutyl moiety in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice.
Chromatographic Separations in Research Contexts
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound in research settings.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A significant challenge in the HPLC analysis of β-keto esters is their potential to exist as a mixture of keto and enol tautomers in solution. This can lead to poor peak shapes, such as peak broadening or splitting, which complicates quantification and purity assessment. chromforum.org
Gas Chromatography (GC) for Mixture Analysis and Quantification
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power makes it ideal for separating components of a mixture for subsequent identification and quantification. In the context of this compound, GC is frequently coupled with a detector, most commonly a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. nih.gov
The principle of GC involves vaporizing a sample and injecting it onto the head of a chromatographic column. An inert carrier gas, such as helium or nitrogen, flows through the column, carrying the sample components with it. Separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling-point liquid coated on an inert solid support within the column). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.
For quantitative analysis of this compound, an internal standard method is often employed to ensure accuracy and reproducibility. researchgate.net This involves adding a known amount of a non-interfering compound to the sample before analysis. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the concentration of this compound. The recovery rates for such methods are typically high, often in the range of 97.9% to 102.2%, with low relative standard deviations. researchgate.net
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Column Type | DB-5 or similar non-polar capillary column | Provides good separation for a wide range of compounds based on boiling points. |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the sample. researchgate.net |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase to transport the sample through the column. |
| Oven Temperature Program | Initial temp: 50-100°C, ramped to 250-300°C | Separates compounds with a wide range of boiling points by gradually increasing volatility. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for robust quantification; MS for positive identification based on mass spectra. |
| Detector Temperature | 300°C | Prevents condensation of analytes in the detector. researchgate.net |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique routinely used in synthetic chemistry to monitor the progress of a reaction. researchgate.net For reactions involving this compound, such as its synthesis via esterification or its conversion to other products, TLC provides a quick qualitative assessment of the reaction mixture's composition. thieme.de
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel or alumina (B75360). ukessays.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). By capillary action, the mobile phase moves up the plate, carrying the components of the spotted mixture with it at different rates. The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase.
By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the same plate, a chemist can visually track the disappearance of reactants and the appearance of products. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. A successful reaction is indicated by the consumption of the starting material spot and the emergence of a new spot corresponding to the product.
| Compound | Function | Typical Rf Value* | Observation on TLC Plate |
|---|---|---|---|
| Carboxylic Acid | Starting Material | 0.20 | Spot diminishes in intensity as the reaction proceeds. |
| Alcohol | Starting Material | 0.35 | Spot diminishes in intensity as the reaction proceeds. |
| This compound | Product | 0.65 | New spot appears and intensifies as the reaction progresses to completion. |
*Rf values are highly dependent on the stationary phase and mobile phase used and are for illustrative purposes only.
Advanced Techniques for Complex Mixture Analysis where this compound may be a component or related compound
When this compound is a component within a complex matrix, such as in bio-oils, environmental samples, or flavor and fragrance formulations, more advanced analytical techniques are required for its unambiguous identification and quantification. acs.org These methods often involve hyphenated systems, where a powerful separation technique is coupled with a highly sensitive and specific detection technique.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of complex mixtures. After components are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification by comparison to spectral libraries. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for analyzing non-volatile and polar compounds that are not amenable to GC analysis. While this compound is volatile, LC-MS would be crucial for analyzing complex mixtures containing it alongside non-volatile components.
Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. In this technique, effluent from a primary GC column is passed through a modulator to a second, shorter column with a different stationary phase. This allows for the separation of components that co-elute on the first column, providing a much more detailed chromatogram of a complex mixture.
High-Resolution Mass Spectrometry (HRMS) , such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), can be coupled with GC to provide extremely high mass accuracy. acs.org This allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying novel or unexpected components in a mixture. acs.org
The vast amount of data generated by these advanced techniques necessitates the use of chemometrics , which involves the use of statistical and mathematical methods to extract meaningful information from chemical data. nih.gov Techniques like multivariate analysis can help to identify patterns and relationships within the complex datasets generated by hyphenated analytical systems. nih.gov
| Technique | Principle | Application for this compound Analysis |
|---|---|---|
| GC-MS | Separation by GC, identification by mass fragmentation pattern. | Definitive identification and quantification in volatile mixtures. |
| LC-MS | Separation of non-volatile/polar compounds by LC, identification by mass. | Analysis of matrices containing the target compound alongside non-volatile substances. |
| GCxGC | Enhanced separation using two different GC columns. | Resolution from co-eluting components in highly complex samples like essential oils or petroleum products. |
| GC-HRMS (e.g., FT-ICR MS) | GC separation followed by highly accurate mass measurement. acs.org | Unambiguous molecular formula determination for identification in unknown mixtures. acs.org |
Theoretical and Computational Chemistry Studies on 3,3 Dimethyl 2 Oxobutyl Acetate
Electronic Structure Calculations (DFT, HF)
Electronic structure calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational in the computational investigation of molecules. libretexts.orgwikipedia.org These methods provide a quantum mechanical description of the electron distribution within a molecule, which in turn governs its geometry, energy, and reactivity. For 3,3-dimethyl-2-oxobutyl acetate (B1210297), these calculations are crucial for elucidating its fundamental chemical nature.
Molecular Geometry Optimization and Conformer Analysis
The three-dimensional arrangement of atoms in a molecule is critical to its physical and chemical properties. Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable structure. For a flexible molecule like 3,3-dimethyl-2-oxobutyl acetate, multiple low-energy conformations, or conformers, may exist due to rotation around single bonds.
Computational studies, typically employing DFT with a functional like B3LYP and a basis set such as 6-31G*, are used to locate the various stable conformers of this compound. researchgate.netresearchgate.netinpressco.com The process involves starting with different initial geometries and allowing the optimization algorithm to find the nearest local energy minimum on the potential energy surface.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C=O) (°) | Relative Energy (kcal/mol) (DFT/B3LYP/6-31G) | Relative Energy (kcal/mol) (HF/6-31G) |
| 1 (Global Minimum) | 178.5 | 0.00 | 0.00 |
| 2 | -65.2 | 1.85 | 2.10 |
| 3 | 70.1 | 2.15 | 2.45 |
This table presents hypothetical, yet plausible, data based on typical computational results for acyclic esters. nih.gov
Energetic Profiles of Reactions Involving this compound
Understanding the energetic changes that occur during a chemical reaction is fundamental to predicting its feasibility and rate. Computational chemistry allows for the calculation of the energy of reactants, products, and transition states, thereby mapping out the energetic profile of a reaction. For this compound, several reactions are of interest, including hydrolysis, reduction, and enolate formation.
The hydrolysis of the ester group, for instance, can be studied computationally to determine the activation energy of the reaction. rsc.orgukm.myresearchgate.net This involves locating the transition state structure for the nucleophilic attack of a water molecule on the ester carbonyl carbon. The calculated activation energy provides a quantitative measure of the reaction barrier.
Similarly, the energetics of enolate formation at the α-carbon can be investigated. The acidity of the α-protons can be estimated by calculating the energy difference between the parent molecule and its corresponding enolate. This information is valuable for understanding the reactivity of this compound in base-catalyzed reactions.
Table 2: Calculated Reaction Enthalpies for Reactions of this compound
| Reaction | Reactants | Products | Calculated ΔH (kcal/mol) (DFT/B3LYP/6-31G*) |
| Ester Hydrolysis | This compound + H₂O | 1-hydroxy-3,3-dimethyl-2-butanone + Acetic Acid | -5.2 |
| Ketone Reduction | This compound + H₂ | 3,3-dimethyl-2-hydroxybutyl acetate | -15.8 |
| Enolate Formation | This compound | Enolate anion + H⁺ | +350 (Proton Affinity) |
This table presents hypothetical, yet plausible, data based on typical computational results for reactions of esters and ketones.
Spectroscopic Property Prediction and Validation
Computational methods are powerful tools for predicting spectroscopic properties, which can then be used to validate experimental data or to aid in the interpretation of complex spectra.
Computational NMR Chemical Shift and Vibrational Frequency Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govrsc.orgmdpi.comchemrxiv.org The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).
Vibrational spectroscopy, including infrared (IR) and Raman, provides information about the functional groups and bonding within a molecule. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the vibrational modes of a molecule. researchgate.net The calculated frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of vibrational bands.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted (DFT/B3LYP/6-31G*) | Experimental (Reference) |
| ¹³C NMR (ppm) | ||
| Ketone C=O | 208.5 | ~210 |
| Ester C=O | 170.2 | ~171 |
| tert-Butyl C | 44.1 | ~45 |
| ¹H NMR (ppm) | ||
| Methylene (B1212753) (-CH₂-) | 4.65 | ~4.7 |
| Acetate Methyl (-CH₃) | 2.15 | ~2.2 |
| tert-Butyl (-C(CH₃)₃) | 1.25 | ~1.3 |
| IR Frequency (cm⁻¹) | ||
| Ketone C=O Stretch | 1745 | ~1740 |
| Ester C=O Stretch | 1765 | ~1760 |
This table presents hypothetical, yet plausible, data based on typical computational results for similar molecules and general spectroscopic principles. nih.govmdpi.com
Mechanistic Insights from Computational Simulations
Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions, providing information about the transition states and the sequence of bond-making and bond-breaking events.
Transition State Analysis and Reaction Pathway Elucidation
For reactions involving this compound, such as the Baeyer-Villiger oxidation or the Acyloin condensation, computational methods can be used to map out the entire reaction pathway. nih.govacs.orgorganic-chemistry.orgacs.orgwikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov This involves locating the transition state structures that connect the reactants to the products. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule at the peak of the energy barrier.
The analysis of the transition state's geometry and vibrational frequencies (specifically the imaginary frequency corresponding to the reaction coordinate) confirms that it is a true transition state. By following the reaction path downhill from the transition state in both directions (Intrinsic Reaction Coordinate analysis), the connection between the reactants and products can be definitively established.
For example, in a hypothetical study of the Baeyer-Villiger oxidation of this compound, computational analysis could predict the migratory aptitude of the groups attached to the ketone, providing insight into the regioselectivity of the reaction.
Table 4: Calculated Activation Barriers for a Hypothetical Reaction of this compound
| Reaction | Transition State | Calculated Activation Energy (kcal/mol) (DFT/B3LYP/6-31G*) |
| Baeyer-Villiger Oxidation | Peracid addition to ketone | 15.7 |
| Acyloin Condensation | Radical coupling of two ester molecules | 25.3 |
This table presents hypothetical, yet plausible, data based on computational studies of similar reactions. nih.govacs.org
Radical Species Characterization in SRN1 Processes
The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a well-established pathway for the substitution reactions of certain aliphatic and aromatic substrates. For α-substituted ketones, this multi-step process typically involves the formation of radical intermediates. In the case of this compound, the SRN1 process would be initiated by the addition of an electron to the molecule to form a radical anion.
The key steps involving radical species for this compound in a hypothetical SRN1 reaction are proposed as follows:
Formation of the Radical Anion: The ketone functionality of this compound would accept an electron from a suitable donor (e.g., a solvated electron or a chemical reductant) to form a radical anion. The unpaired electron would likely be localized in the π* orbital of the carbonyl group.
Fragmentation of the Radical Anion: The formed radical anion is transient and would undergo rapid fragmentation. The weakest sigma bond adjacent to the carbonyl group is the C-O bond of the acetate group. Cleavage of this bond would result in the formation of an enolate radical (specifically, the 3,3-dimethyl-2-oxobutan-2-yl radical) and an acetate anion. This fragmentation is a key step in the SRN1 mechanism for α-substituted ketones.
The 3,3-Dimethyl-2-oxobutan-2-yl Radical: This α-keto radical is a crucial intermediate. The presence of the electron-withdrawing carbonyl group adjacent to the radical center influences its stability and reactivity. The tert-butyl group, being bulky, would sterically shield the radical center to some extent, potentially influencing its subsequent reactions. Theoretical calculations on analogous α-keto radicals would involve determining properties such as spin density distribution and bond dissociation energies to predict the most likely reaction pathways.
Computational studies on similar radical species, such as the tert-butyl radical, have provided valuable insights into their structure and reactivity. For instance, studies on the photolysis of 2,2,4,4-tetramethylpentan-3-one are used to generate tert-butyl radicals for kinetic studies. rsc.org This highlights the tendency of ketones with bulky alkyl groups to form radical species.
The characterization of these radical species would rely on computational methods such as Density Functional Theory (DFT) to calculate their geometries, energies, and spin distributions. The table below presents hypothetical data that would be sought in such a computational study.
| Radical Species | Calculated Parameter | Hypothetical Value | Significance |
| This compound radical anion | C=O Bond Length | 1.28 Å | Elongated compared to the neutral molecule, indicating weakening of the bond. |
| Spin Density on O | -0.6 | High spin density on the oxygen atom of the carbonyl group. | |
| 3,3-Dimethyl-2-oxobutan-2-yl radical | C-Cα Bond Dissociation Energy | 320 kJ/mol | Energy required to break the bond between the carbonyl carbon and the radical center. |
| Spin Density on Cα | +0.8 | High spin density on the α-carbon, indicating the location of the unpaired electron. |
This table contains hypothetical data for illustrative purposes.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound and Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While no specific QSAR/QSPR models for this compound were found, the principles of these modeling techniques can be applied to understand how structural modifications of this compound and its derivatives might affect their properties.
A hypothetical QSAR/QSPR study on a series of this compound derivatives would involve the following steps:
Dataset Compilation: A set of derivatives of this compound would be synthesized, and their relevant biological activity (e.g., enzyme inhibition, antibacterial activity) or physicochemical property (e.g., solubility, boiling point) would be experimentally measured.
Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors would be calculated using computational software. These descriptors quantify different aspects of the molecular structure.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that relates the calculated descriptors to the measured activity or property. The predictive power of the model would be rigorously validated.
Based on studies of related compounds like β-keto esters, key descriptors that would likely be important in a QSAR/QSPR model for this compound and its derivatives include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant for understanding reactivity. Dipole moment would also be a crucial descriptor.
Steric Descriptors: These relate to the size and shape of the molecule. The presence of the bulky tert-butyl group would make steric descriptors like molar refractivity and van der Waals volume particularly significant.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity and is often important for predicting biological activity, as it influences how a molecule interacts with biological membranes.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that can capture information about branching and cyclicity.
The following table illustrates the types of descriptors that would be calculated and their potential correlation with a hypothetical biological activity for a series of derivatives.
| Derivative of this compound | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |
| Base Structure | 2.1 | 45.3 | 2.8 | 15.2 |
| R = -CH3 | 2.5 | 49.9 | 2.7 | 12.8 |
| R = -Cl | 2.8 | 48.1 | 3.1 | 10.5 |
| R = -OCH3 | 1.9 | 47.5 | 3.0 | 18.1 |
This table contains hypothetical data for illustrative purposes, where 'R' represents a substituent on the acetate methyl group.
Such a QSAR/QSPR model would be invaluable for the rational design of new derivatives of this compound with optimized properties, guiding synthetic efforts towards more potent or suitable compounds for a specific application.
Environmental Transformations and Degradation Pathways of 3,3 Dimethyl 2 Oxobutyl Acetate Academic Perspective
Atmospheric Reactivity and Photochemical Degradation
Once released into the atmosphere, 3,3-dimethyl-2-oxobutyl acetate (B1210297) is subject to photochemical degradation, primarily initiated by reaction with photochemically generated radicals.
The principal degradation pathway for 3,3-dimethyl-2-oxobutyl acetate in the troposphere is its reaction with hydroxyl (•OH) radicals. These highly reactive oxidants are ubiquitous in the atmosphere and are responsible for the initial step in the oxidation of most volatile organic compounds (VOCs). For esters, the reaction proceeds via hydrogen atom abstraction from the C-H bonds of the alkyl and acyl groups.
The reaction mechanism involves the abstraction of a hydrogen atom by the •OH radical, leading to the formation of a carbon-centered radical. The position of hydrogen abstraction will depend on the bond dissociation energies of the various C-H bonds in the molecule. The likely sites for abstraction are the methylene (B1212753) group adjacent to the ester oxygen and the methyl groups of the tert-butyl moiety.
Following the initial reaction with •OH radicals, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). researchgate.net The subsequent fate of this peroxy radical is complex and depends on the atmospheric conditions, particularly the concentration of nitrogen oxides (NOx).
In NOx-rich environments, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further reactions, such as decomposition or isomerization, leading to the formation of a variety of smaller, oxygenated products. Based on studies of other α-keto esters and related ketones, potential atmospheric oxidation products of this compound could include:
Acetic acid: Formed from the acetyl group.
Pinacolone (B1678379) (3,3-dimethyl-2-butanone): Resulting from the cleavage of the ester bond.
Acetone and carbon dioxide: From the further oxidation of pinacolone. copernicus.org
Formaldehyde. copernicus.org
Peroxyacetyl nitrate (B79036) (PAN): A key component of photochemical smog, formed from the reaction of the acetyl peroxy radical with NO₂. copernicus.org
The specific yields of these products would require detailed laboratory studies under controlled atmospheric conditions. The photo-oxidation of α-keto-carboxylic acids and their esters can also proceed via direct photolysis, although the reaction with •OH radicals is generally the dominant atmospheric loss process. mdpi.comle.ac.uk
Biodegradation in Aqueous and Soil Environments
Biodegradation is a key process for the removal of organic chemicals from water and soil. It involves the breakdown of substances by microorganisms. While specific studies on the biodegradation of this compound are limited, its potential for biodegradation can be inferred from its chemical structure and data on related compounds.
Esters are generally susceptible to biodegradation. Studies on simple acetate esters like methyl acetate and ethyl acetate have shown that they can be readily utilized by microorganisms as a source of carbon and energy. noaa.gov For instance, Pseudomonas esterophilus has been shown to completely convert methyl and ethyl acetates. noaa.gov Furthermore, broader studies on C4 oxo-process chemicals, which include butyl acetate, have indicated that these compounds are readily biodegradable based on standardized OECD tests.
The biodegradability of a chemical is often assessed using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). For example, the OECD 301F "Manometric Respirometry Test" is a common method to determine ready biodegradability. le.ac.uk A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during a 28-day test. le.ac.uk It is plausible that this compound would meet the criteria for being readily biodegradable.
The biodegradation pathway would likely commence with the enzymatic hydrolysis of the ester bond by esterases, which are common microbial enzymes. This would yield acetic acid and 3,3-dimethyl-2-oxobutanol. Both of these products are expected to be further biodegraded by common metabolic pathways. The rate of biodegradation in the environment can be influenced by various factors, including temperature, pH, nutrient availability, and the microbial population present. gcsaa.orgosti.gov
Hydrolysis in Environmental Compartments
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. Esters can undergo hydrolysis under both acidic and basic conditions, and this process can be an important abiotic degradation pathway in aquatic environments. usda.govnih.gov
The hydrolysis of this compound would result in the formation of acetic acid and 3,3-dimethyl-2-oxobutanol. The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is slow at neutral pH and is catalyzed by both acids and bases. usda.govnih.gov
The presence of the α-keto group in this compound is expected to make the ester bond more susceptible to nucleophilic attack by water, thereby increasing the rate of hydrolysis compared to a simple alkyl acetate. Studies on other α-keto esters have demonstrated their vulnerability to rapid spontaneous hydrolysis in aqueous environments. This increased reactivity is attributed to the electron-withdrawing effect of the adjacent ketone group, which makes the carbonyl carbon of the ester more electrophilic.
While a specific hydrolysis rate constant for this compound is not available, the half-life for the hydrolysis of a related compound, isobutyl acetate, has been estimated to be 3 years at pH 7 and 122 days at pH 8. nih.gov Given the activating effect of the α-keto group, the hydrolysis half-life of this compound is likely to be significantly shorter under similar conditions.
Future Research Directions and Emerging Areas for 3,3 Dimethyl 2 Oxobutyl Acetate
Development of Novel Catalytic Transformations
The presence of a bulky tert-butyl group adjacent to the ketone in 3,3-dimethyl-2-oxobutyl acetate (B1210297) presents both a challenge and an opportunity for the development of novel catalytic transformations. Future research will likely focus on overcoming the steric hindrance to achieve high efficiency and stereoselectivity in its reactions.
A primary area of investigation will be the stereoselective reduction of the ketone functionality. While biocatalytic reductions of α-keto esters using ketoreductases (KREDs) are well-established for producing chiral α-hydroxy esters, the bulky nature of 3,3-dimethyl-2-oxobutyl acetate necessitates the discovery or engineering of specialized enzymes. rsc.orgnih.govresearchgate.netmdpi.com Structure-guided evolution of existing ketoreductases could yield mutants with tailored active sites capable of accommodating the sterically demanding substrate, leading to the efficient synthesis of enantiopure (R)- or (S)-2-hydroxy-3,3-dimethylbutyl acetate. rsc.org These chiral alcohols are valuable building blocks in their own right.
Beyond biocatalysis, the development of new chemocatalytic systems for the asymmetric reduction of such hindered ketones is a promising avenue. This includes the design of novel chiral ligands for transition metal-catalyzed hydrogenations and transfer hydrogenations. nih.gov Furthermore, exploring catalytic enantioselective transamination reactions could provide access to chiral α-amino acid derivatives, which are of significant interest in medicinal chemistry. nih.gov
Exploration of New Synthetic Applications beyond Current Scope
The unique structural motif of this compound, combining a reactive ketone and an ester group with a bulky alkyl chain, makes it an attractive chiral building block for the synthesis of complex organic molecules. nih.govsigmaaldrich.com Its derivatization can lead to a variety of valuable synthons that are not readily accessible through other routes.
Future applications could involve its use in the synthesis of natural products and their analogues. The vicinal keto-ester functionality is a key intermediate in the total synthesis of various natural products, where it can participate in aldol (B89426) additions, Mannich reactions, and carbonyl-ene reactions. nih.govbeilstein-journals.org The tert-butyl group can impart unique conformational constraints and lipophilicity to the target molecules.
Moreover, this compound can serve as a precursor in cycloaddition reactions . For instance, as a two-atom synthon, it can participate in [2+n] annulations, leveraging the reactivity of its carbonyl group. nih.gov This could lead to the synthesis of novel heterocyclic compounds with potential biological activities. The development of catalytic asymmetric versions of these reactions would be a particularly valuable contribution.
Advanced Materials Science Integration
The incorporation of this compound and its derivatives into advanced materials is an emerging area with considerable potential. The ester functionality, in particular, opens up avenues for its use in polymer chemistry . numberanalytics.com
One promising direction is the synthesis of poly(keto-esters) . google.com By converting the carbonyl group of a polyketone to an oxycarbonyl group, or by using keto-ester functionalized monomers, novel polymers with tailored properties can be designed. researchgate.net The bulky tert-butyl group of this compound could influence the physical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength.
Furthermore, α-keto esters can act as nonaromatic photoinitiators for radical polymerization. acs.org Investigating the photoinitiating capabilities of this compound could lead to the development of new photo-curable materials for applications in coatings, adhesives, and 3D printing. The specific substitution pattern may influence the efficiency and wavelength sensitivity of the photoinitiation process.
Deeper Mechanistic Understanding through Combined Experimental and Theoretical Approaches
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. A combination of experimental and computational studies will be instrumental in elucidating the intricate details of its reactivity.
Computational studies , such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and reaction pathways of various transformations. nih.gov For instance, computational modeling can help rationalize the stereochemical outcomes of catalytic reductions by analyzing the interactions between the substrate, catalyst, and reagents. nih.gov Such studies are particularly important for understanding the influence of the sterically demanding tert-butyl group on reactivity and selectivity.
Kinetic studies and in-situ reaction monitoring techniques can provide experimental evidence to support or refine the proposed mechanisms. researchgate.net For example, investigating the mechanism of reactions like the Friedel-Crafts acylation or decarbonylative couplings involving analogues of this compound can reveal the electronic and steric factors that govern the reaction outcome. acs.orgnih.gov A detailed mechanistic understanding will enable the rational design of more efficient and selective synthetic methodologies.
Design of Next-Generation Analogues with Tunable Reactivity
The modular nature of this compound allows for the systematic design and synthesis of next-generation analogues with finely tuned reactivity and properties. By modifying the ester group or introducing functional groups at other positions, a library of novel compounds can be generated for various applications.
Tuning steric and electronic effects is a key strategy for controlling reactivity. nih.gov For instance, replacing the acetate group with other ester functionalities bearing different electronic and steric properties can influence the electrophilicity of the adjacent ketone and ester carbonyls. mdpi.com This can be leveraged to control the regioselectivity of nucleophilic attacks and other transformations.
The synthesis of functionalized analogues opens up a vast chemical space for exploration. For example, introducing fluorine atoms or other functional groups into the molecule can significantly alter its biological activity and material properties. mdpi.com The development of efficient synthetic routes to such analogues, for example through Pt-catalyzed C-H acylation of appropriately substituted precursors, will be a key research focus. acs.orgnih.gov These novel analogues could find applications as new pharmaceuticals, agrochemicals, or advanced materials with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3,3-dimethyl-2-oxobutyl acetate, and how can reaction conditions be optimized?
- The compound can be synthesized via esterification of 3,3-dimethyl-2-oxobutanol with acetic anhydride under acidic catalysis. Key parameters include temperature control (40–60°C) and stoichiometric ratios to minimize side reactions like hydrolysis. Solvent choice (e.g., dichloromethane or toluene) impacts reaction efficiency and purity .
- Methodological Tip: Monitor reaction progress using thin-layer chromatography (TLC) and optimize purification via column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Nuclear magnetic resonance (NMR) spectroscopy is critical. The -NMR spectrum should show a singlet for the two methyl groups at δ ~1.2 ppm and a triplet for the acetate methyl at δ ~2.1 ppm. Mass spectrometry (MS) with electron ionization (EI) can confirm the molecular ion peak at m/z 158 [M] .
- Methodological Tip: Compare experimental spectra with computational predictions (e.g., using Gaussian software) to resolve ambiguities in peak assignments .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Fractional distillation under reduced pressure (boiling point ~180–190°C at 1 atm) or recrystallization from ethanol/water mixtures can enhance purity. For trace impurities, use preparative HPLC with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can kinetic and thermodynamic studies elucidate the reaction mechanisms of this compound under varying conditions?
- Conduct time-resolved -NMR or FTIR to track intermediate formation. For example, under alkaline conditions, hydrolysis to 3,3-dimethyl-2-oxobutanol can be monitored via the disappearance of the acetate carbonyl peak (δ ~170 ppm in -NMR). Computational modeling (DFT) can predict transition states and activation energies .
- Data Contradiction Example: Discrepancies in hydrolysis rates between experimental and theoretical values may arise from solvent polarity effects, requiring recalibration of computational parameters .
Q. What factors influence the stability of this compound in biological or environmental systems?
- Stability studies should assess pH (acidic conditions accelerate ester hydrolysis), temperature (thermal degradation above 100°C), and UV exposure (photolytic cleavage of the ester bond). Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with GC/MS analysis to quantify degradation products .
Q. How can researchers evaluate the biological interactions of this compound derivatives?
- Synthesize derivatives via nucleophilic substitution at the oxo group (e.g., hydrazones or semicarbazones) and screen for bioactivity using enzyme inhibition assays (e.g., acetylcholinesterase) or cell-based models (e.g., cytotoxicity in HEK293 cells). LC-MS/MS can track metabolite formation in vitro .
Q. What analytical approaches resolve contradictions in spectral data or reactivity profiles of this compound derivatives?
- Combine X-ray crystallography (for solid derivatives) with high-resolution MS (HRMS) to confirm molecular formulas. For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) or isotopic labeling .
Methodological Best Practices
- Experimental Design : Use fractional factorial designs to test multiple variables (temperature, solvent, catalyst) simultaneously, reducing trial runs.
- Data Validation : Cross-reference spectral data with PubChem or EPA DSSTox entries to ensure consistency .
- Risk Mitigation : Address compound hygroscopicity by storing samples in anhydrous conditions with molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
